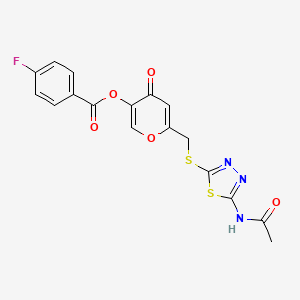

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

Description

Historical Development of Thiadiazole-Pyran Conjugates

The rational design of thiadiazole-pyran hybrids stems from decades of research into heterocyclic pharmacophores. Early work on 1,3,4-thiadiazoles, such as acetazolamide (a carbonic anhydrase inhibitor), demonstrated their capacity to interact with enzymatic active sites through hydrogen bonding and π-π stacking. Parallel developments in pyran chemistry, particularly 4H-pyran-4-one derivatives, revealed their utility as kinase inhibitors and antimicrobial agents due to their planar structure and hydrogen-bond-accepting carbonyl groups.

The fusion of these scaffolds gained traction in the 2010s, with studies highlighting enhanced bioactivity in hybrids. For example, Liu et al. (2017) synthesized tegafur derivatives containing 1,3,4-thiadiazole moieties, observing improved anticancer activity against gastric and hepatic cell lines compared to parent compounds. Similarly, pyran-thiadiazole hybrids reported by Farooqi et al. (2018) exhibited DNA-binding properties, suggesting dual mechanisms of action.

Table 1: Evolution of Thiadiazole-Pyran Hybrids

Significance in Heterocyclic Medicinal Chemistry

Heterocycles constitute >85% of FDA-approved drugs, with 1,3,4-thiadiazoles and pyrans being particularly versatile. The thiadiazole core’s electron-withdrawing nature facilitates interactions with nucleophilic residues in enzymes, while its sulfur atom enhances membrane permeability. Pyran rings, especially 4H-pyran-4-ones, contribute to metabolic stability through resonance-assisted hydrogen bonding.

In 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate , the thioether linkage (-S-CH2-) bridges the two heterocycles, potentially enabling conformational flexibility for target engagement. The 4-fluorobenzoate ester introduces steric and electronic effects that may enhance binding to hydrophobic pockets, as seen in COX-2 inhibitors like diclofenac.

Research Objectives and Scholarly Focus

Current studies on this compound aim to:

- Elucidate structure-activity relationships (SAR) by varying substituents on the thiadiazole (e.g., acetamido group) and benzoate (e.g., fluorine position).

- Determine mechanistic pathways through in silico docking and molecular dynamics simulations, building on methodologies applied to NTD3 .

- Optimize synthetic routes to improve yields, leveraging advances in cross-coupling reactions for heterocycle assembly.

Current Position in Drug Discovery Landscape

While preclinical data on 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate remain unpublished, its structural analogs occupy niches in multiple therapeutic areas. For instance:

- Anticancer Agents : Thiadiazole derivatives with fluorinated aryl groups (e.g., 16 , 17 ) showed superior activity against leukemia cells compared to doxorubicin.

- Anti-inflammatory Agents : Pyridine-thiadiazole hybrids like NTD3 demonstrated COX-2 inhibition comparable to diclofenac.

Table 2: Comparative Bioactivity of Analogous Hybrids

| Compound Class | Target | IC~50~ / EC~50~ | Reference |

|---|---|---|---|

| Thiadiazole-ciprofloxacin | Huh-7 cells | 25.75 μM | |

| Pyridine-thiadiazole | COX-2 | −8.4 kcal/mol | |

| Fluorinated thiadiazoles | HL-60 cells | <1 μM |

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSOGEXSGQMUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. This article explores its biological activities, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol . The presence of various functional groups enhances its reactivity and biological activity, making it a subject of interest for further research in pharmacology and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole moiety and subsequent modifications to introduce the pyran and benzoate components. The detailed synthetic pathway remains an area for exploration in future studies .

Antimicrobial Activity

Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were reported to be in the range of 16.23 μM against U937 cells, indicating promising antibacterial activity .

Anticancer Potential

The anticancer activity of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate has also been investigated. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation significantly. For example, derivatives with para-substituted halogens showed remarkable potential against the MCF-7 breast cancer cell line .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant potential. Preliminary findings suggest that it may possess free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Study on Antimicrobial Efficacy

In a comparative study involving several derivatives of thiadiazole-based compounds, it was found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological efficacy .

Cancer Cell Line Testing

A series of tests conducted on various cancer cell lines revealed that certain modifications to the compound's structure resulted in a significant increase in cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selective activity is particularly desirable in cancer therapeutics .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the acetamido group in this compound enhances its efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiadiazole derivatives are known for their anticancer potential. Preliminary studies suggest that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in some studies. It may serve as a lead compound for developing anti-inflammatory drugs, particularly for conditions like arthritis where inflammation plays a critical role .

Agricultural Applications

1. Pesticidal Activity

There is growing interest in the use of thiadiazole derivatives as agrochemicals. The compound could potentially act as a pesticide or herbicide due to its biological activity against plant pathogens. Research into similar compounds has shown promise in controlling fungal infections in crops .

2. Plant Growth Regulation

Some derivatives of thiadiazoles have been observed to promote plant growth and enhance resistance to environmental stressors. This suggests that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate may also have applications in agricultural biotechnology .

Material Science Applications

1. Synthesis of Functional Polymers

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional polymers with specific properties suitable for applications in coatings and adhesives. Its reactivity can be harnessed to create materials with enhanced durability and resistance to environmental factors .

2. Nanotechnology

In nanotechnology, compounds like 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate can be used as precursors for nanomaterials that exhibit unique optical or electronic properties, making them suitable for applications in sensors and electronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its substituents:

- 5-Acetamido-1,3,4-thiadiazole: Compared to 5-amino () or sulfonamide derivatives (), the acetamido group offers improved stability and hydrogen-bonding capacity, which may enhance target binding .

Table 1: Key Structural Differences Among Analogs

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

- Melting Point: Expected to be higher than non-fluorinated benzoates (e.g., 4a–4d: 120–150°C) due to fluorine’s inductive effects .

- Solubility: Lower aqueous solubility compared to sulfonic acid derivatives () but higher than non-polar methyl/methoxy variants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate?

- Methodology : The compound can be synthesized via multi-step reactions. A thiadiazole intermediate (e.g., 5-acetamido-1,3,4-thiadiazol-2-thiol) is first prepared, followed by alkylation with a pyranone derivative. The 4-fluorobenzoate esterification is achieved using activated acylating agents (e.g., DCC/DMAP). Key steps include purification via column chromatography and monitoring by TLC .

- Characterization : Use -NMR to confirm thiadiazole and pyranone coupling (e.g., δ 9.05 ppm for imine protons in thiadiazole derivatives) and FTIR for ester C=O stretching (~1730 cm) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for the pyranone ring (δ 6.5–7.5 ppm for aromatic protons) and thiadiazole moiety (δ 2.1 ppm for acetamido CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 506.08 for CHFNOS) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How can researchers evaluate the reactivity of the thiadiazole-thioether moiety in this compound?

- Methodology : Perform nucleophilic substitution assays with agents like alkyl halides or aryl boronic acids under basic conditions (e.g., KCO/DMF). Monitor reaction progress via LC-MS and isolate products using preparative HPLC .

Advanced Research Questions

Q. What strategies address conflicting data in optimizing the esterification step of 4-fluorobenzoate?

- Methodology : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions (e.g., 60°C, 10 mol% DMAP) to maximize yield while minimizing side products like hydrolyzed esters .

- Troubleshooting : If impurities persist, employ orthogonal purification (e.g., recrystallization from ethanol/water followed by size-exclusion chromatography) .

Q. How can structure-activity relationships (SAR) be explored for the thiadiazole-pyranone scaffold?

- Methodology : Synthesize analogs by modifying the acetamido group (e.g., replacing with sulfonamide or urea) or fluorobenzoate substituents. Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (e.g., AutoDock Vina for target binding affinity) .

Q. What mechanistic insights explain the stability of the thiadiazole-thioether linkage under physiological conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation rates with control compounds lacking the thioether group. Density Functional Theory (DFT) calculations can model bond dissociation energies to predict stability .

Q. How can researchers resolve discrepancies in biological assay results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.